molecular formula C10H15ClFN B3085820 [(2-Fluorophenyl)methyl](propan-2-yl)amine hydrochloride CAS No. 1158325-86-0

[(2-Fluorophenyl)methyl](propan-2-yl)amine hydrochloride

Cat. No. B3085820
CAS RN: 1158325-86-0
M. Wt: 203.68 g/mol
InChI Key: LRXWFMOCDZBFPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Fluorophenyl)methylamine hydrochloride” is a chemical compound with the empirical formula C9H13ClFN . It is a solid substance and its molecular weight is 189.66 . The compound is used in early discovery research .


Molecular Structure Analysis

The molecular structure of “(2-Fluorophenyl)methylamine hydrochloride” is represented by the SMILES string NC(C)(C)C1=CC=CC=C1F.Cl . The InChI key for this compound is AHBFSGXQHBVNGF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(2-Fluorophenyl)methylamine hydrochloride” is a solid substance . It has an empirical formula of C9H13ClFN and a molecular weight of 189.66 .

Scientific Research Applications

Pharmacological Characterization

The compound has been studied for its potential in pharmacological applications. A closely related compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), is a novel κ-opioid receptor (KOR) antagonist. It has shown high affinity and selectivity for KORs in vivo, and it has been researched for its potential in treating depression and addiction disorders. This research highlights the relevance of such compounds in the development of new pharmacological agents (Grimwood et al., 2011).

Anti-Influenza Virus Activity

Compounds with a similar structure have been studied for their anti-influenza virus activity. One study synthesized tricyclic compounds with a unique amine moiety and found that one of the compounds had potent anti-influenza A virus activity. This demonstrates the potential use of these compounds in developing novel anti-influenza agents (Oka et al., 2001).

Polymer Electrolyte Synthesis

The activated fluorophenyl-amine reaction, which is relevant to the synthesis of (2-Fluorophenyl)methylamine hydrochloride, has been used in the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes. This showcases the compound's utility in material science, particularly in the synthesis of polymer electrolytes with potential applications in various technological fields (Kim et al., 2011).

Crystal Structure Analysis

The compound's related structures have been used in crystal structure analysis and Hirshfeld surface analysis. Understanding the crystal structure of chemical compounds is crucial in various scientific fields, including material science and pharmaceuticals. Such studies provide insights into the molecular interactions and stability of the compounds (Ullah & Stoeckli-Evans, 2021).

Luminescent Properties and Photo-Induced Electron Transfer

Piperazine substituted naphthalimide model compounds related to (2-Fluorophenyl)methylamine hydrochloride have been studied for their luminescent properties and photo-induced electron transfer. These properties are of significant interest in the field of photochemistry and can have applications in developing new materials for electronics and photonics (Gan et al., 2003).

These applications demonstrate the diverse scientific research areas where (2-Fluorophenyl)methylamine hydrochloride and related compounds can be of significance, ranging from pharmacology to materials science.

Safety and Hazards

The compound is classified as a combustible solid . It has a WGK classification of 3 . The flash point is not applicable . Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN.ClH/c1-8(2)12-7-9-5-3-4-6-10(9)11;/h3-6,8,12H,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXWFMOCDZBFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=CC=C1F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2-Fluorophenyl)methyl](propan-2-yl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[(2-Fluorophenyl)methyl](propan-2-yl)amine hydrochloride
Reactant of Route 3
Reactant of Route 3
[(2-Fluorophenyl)methyl](propan-2-yl)amine hydrochloride
Reactant of Route 4
Reactant of Route 4
[(2-Fluorophenyl)methyl](propan-2-yl)amine hydrochloride
Reactant of Route 5
Reactant of Route 5
[(2-Fluorophenyl)methyl](propan-2-yl)amine hydrochloride
Reactant of Route 6
Reactant of Route 6
[(2-Fluorophenyl)methyl](propan-2-yl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.